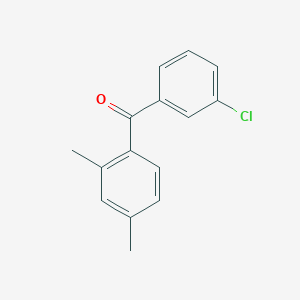
Guaifylline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Guaifylline is a heterocyclic organic compound with the molecular formula C₁₀H₁₄O₄.C₇H₈N₄O₂ and a molecular weight of 378.38 g/mol. It is also known by several synonyms, including Guaithylline, Guaifilina, and Guaifyllinum. This compound is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Guaifylline can be synthesized through several synthetic routes, including the reaction of 1,3-dimethyl-7H-purine-2,6-dione with 3-(2-methoxyphenoxy)propane-1,2-diol under specific reaction conditions. The reaction typically involves heating the reactants in the presence of a suitable catalyst to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Guaifylline undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound.
Applications De Recherche Scientifique
Guaifylline has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: this compound is employed in biological studies to investigate its effects on cellular processes and signaling pathways.
Medicine: It has potential therapeutic applications, including its use as an anti-inflammatory and antioxidant agent.
Industry: this compound is utilized in the development of pharmaceuticals and other chemical products.
Mécanisme D'action
The mechanism by which Guaifylline exerts its effects involves its interaction with specific molecular targets and pathways. It acts as an inhibitor of certain enzymes and receptors, leading to its anti-inflammatory and antioxidant properties. The exact molecular targets and pathways involved may vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Caffeine
Theophylline
Theobromine
Propriétés
Numéro CAS |
5634-38-8 |
|---|---|
Formule moléculaire |
C17H22N4O6 |
Poids moléculaire |
378.4 g/mol |
Nom IUPAC |
1,3-dimethyl-7H-purine-2,6-dione;3-(2-methoxyphenoxy)propane-1,2-diol |
InChI |
InChI=1S/C10H14O4.C7H8N4O2/c1-13-9-4-2-3-5-10(9)14-7-8(12)6-11;1-10-5-4(8-3-9-5)6(12)11(2)7(10)13/h2-5,8,11-12H,6-7H2,1H3;3H,1-2H3,(H,8,9) |
Clé InChI |
PVKUHCBHOUMGJN-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=C(C(=O)N(C1=O)C)NC=N2.COC1=CC=CC=C1OCC(CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[(2,2-Dimethoxyethyl)sulfanyl]pyridine](/img/structure/B15346463.png)



![6-Methyl-[2,4']bipyridinyl](/img/structure/B15346496.png)
![[1,1-Biphenyl]-2-ol,5-amino-4-ethyl-](/img/structure/B15346499.png)





